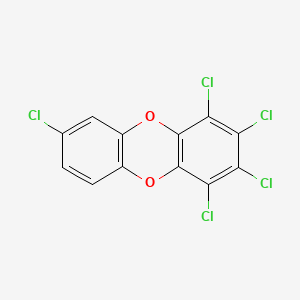

1,2,3,4,7-Pentachlorodibenzo-p-dioxine

Vue d'ensemble

Description

1,2,3,4,7-Pentachlorodibenzo-P-dioxin: is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is one of the 75 chlorinated dibenzo-p-dioxin congeners, characterized by the presence of five chlorine atoms attached to the dibenzo-p-dioxin skeleton .

Applications De Recherche Scientifique

1,2,3,4,7-Pentachlorodibenzo-P-dioxin has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the environmental fate and transport of dioxins.

Toxicology Research: Investigated for its toxic effects on living organisms, including its role in causing developmental disturbances and cancer.

Bioremediation Research: Studied for its biodegradation by bacteria and other microorganisms, which can help in the cleanup of dioxin-contaminated sites.

Mécanisme D'action

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation

Pharmacokinetics

As a persistent organic pollutant (pop), it is likely to have significant bioaccumulation and persistence in the environment

Result of Action

The activation of the CYP1A1 gene by 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can lead to the biochemical and toxic effects of halogenated aromatic hydrocarbons

Action Environment

1,2,3,4,7-Pentachlorodibenzo-P-dioxin is a type of chlorinated dibenzo-p-dioxin (CDD), a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They occur as by-products from various industrial processes and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .

Analyse Biochimique

Biochemical Properties

1,2,3,4,7-Pentachlorodibenzo-P-dioxin interacts with several enzymes and proteins. For instance, it induces the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . It also interacts with the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes .

Cellular Effects

1,2,3,4,7-Pentachlorodibenzo-P-dioxin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates .

Dosage Effects in Animal Models

1,2,3,4,7-Pentachlorodibenzo-P-dioxin is toxic to female Han/Wistar rats with an LD50 value between 20 and 60 µg/kg, but is not toxic to female Long-Evans rats (LD50 = >1,620 µg/kg) . This indicates that the effects of the product vary with different dosages in animal models.

Metabolic Pathways

It is known that it interacts with several enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is often carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings .

Industrial Production Methods: Industrial production of 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is not common due to its toxic nature. it can be produced as an unintentional by-product during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting Agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated products .

Comparaison Avec Des Composés Similaires

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and similar mechanism of action involving AHR activation.

1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another congener with similar toxicological properties.

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: A higher chlorinated congener with lower toxicity compared to TCDD.

Uniqueness: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental persistence. Its intermediate level of chlorination makes it less toxic than TCDD but still a significant environmental pollutant .

Activité Biologique

1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PeCDD) is a member of the dioxin family, known for its environmental persistence and potential toxicity. This compound is structurally related to other polychlorinated dibenzo-p-dioxins (PCDDs), particularly 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is recognized as one of the most toxic dioxins. Understanding the biological activity of PeCDD is crucial for evaluating its risk to human health and the environment.

Toxicological Profile

PeCDD exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of dioxins. The following table summarizes the Toxic Equivalency Factors (TEFs) and Relative Potency (REP) values for PeCDD compared to TCDD:

| Compound | TEF | REP |

|---|---|---|

| 1,2,3,4,7-PeCDD | 0.004 | 0.020 |

| 2,3,7,8-TCDD | 1.0 | 1.0 |

These values indicate that PeCDD has significantly lower toxicity than TCDD but may still pose risks under certain exposure conditions .

PeCDD's biological effects are largely mediated through AhR activation. Upon binding to AhR, PeCDD initiates a cascade of gene expression changes that can lead to various toxicological outcomes such as immunotoxicity, developmental issues, and carcinogenicity. Studies have shown that PeCDD can impair immune function in animal models at low doses .

Case Studies

Research has documented several case studies highlighting the effects of PeCDD exposure:

- Immunotoxicity in Mice : A study demonstrated that female B6C3F1 mice exposed to PeCDD exhibited increased susceptibility to infections following exposure to doses as low as 0.01 µg/kg/day. The study highlighted significant mortality rates in infected mice compared to controls .

- Developmental Effects : In another investigation involving pregnant rats, exposure to PeCDD resulted in developmental delays in offspring. These findings suggest that even low-level exposure during critical developmental windows can have lasting impacts on health .

- Endocrine Disruption : Research indicates that PeCDD can disrupt endocrine function by altering hormone levels and receptor activity, which may contribute to reproductive health issues .

Environmental Persistence and Exposure

PeCDD is known for its environmental stability and bioaccumulation potential. It can persist in soil and sediments for extended periods due to its resistance to degradation processes. Human exposure primarily occurs through dietary intake of contaminated food sources such as fish and meat products.

Propriétés

IUPAC Name |

1,2,3,4,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGAZFESPEMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074041 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-61-7 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?

A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.

Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?

A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.